3-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
3-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that features a piperidine ring, a triazolone moiety, and multiple benzyl groups
Preparation Methods
The synthesis of 3-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps. The synthetic route generally starts with the preparation of the piperidine ring, followed by the introduction of the benzoyl and benzyl groups. The triazolone moiety is then formed through cyclization reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl positions, using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and conditions such as reflux or room temperature. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include those with piperidine or triazolone moieties, such as:
(1E)-5-(1-piperidin-4-yl-3-pyridin-4-yl-1H-pyrazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime: This compound also features a piperidine ring and has been studied for its pharmacological properties.
5-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one: Another compound with a piperidine ring, known for its antimicrobial activity.
The uniqueness of 3-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-16-4-7-19(8-5-16)15-28-22(25-26-24(28)30)20-10-12-27(13-11-20)23(29)21-9-6-17(2)18(3)14-21/h4-9,14,20H,10-13,15H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXSYHWEKWKJOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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